molecular formula C23H23N5O2 B2710154 6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878721-54-1

6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2710154
CAS No.: 878721-54-1
M. Wt: 401.47
InChI Key: BVIXBNHWMUWXOM-UHFFFAOYSA-N
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Description

6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines elements of purine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized from commercially available starting materials such as 2,6-dichloropurine. This involves nucleophilic substitution reactions to introduce the desired substituents at the 2 and 6 positions.

    Naphthalen-1-ylmethyl Group Introduction: The naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using naphthalene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing it to interfere with biological processes such as DNA replication or enzyme activity. The naphthalen-1-ylmethyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpurine: Similar purine core but lacks the naphthalen-1-ylmethyl group.

    8-Azaguanine: Another purine analog with different substituents.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione is unique due to its combination of a purine core with a naphthalen-1-ylmethyl group, which may confer unique binding properties and biological activities not seen in simpler purine analogs.

Properties

CAS No.

878721-54-1

Molecular Formula

C23H23N5O2

Molecular Weight

401.47

IUPAC Name

6-ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O2/c1-5-26-14(2)15(3)28-19-20(24-22(26)28)25(4)23(30)27(21(19)29)13-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,5,13H2,1-4H3

InChI Key

BVIXBNHWMUWXOM-UHFFFAOYSA-N

SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C)C

solubility

not available

Origin of Product

United States

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